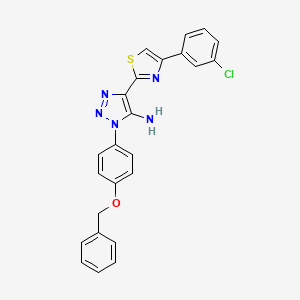

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a multifaceted compound with applications across various scientific domains This complex structure blends a benzyloxyphenyl group, a chlorophenyl-thiazolyl moiety, and a triazolyl-amine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Benzyloxyphenyl Introduction: Typically, the preparation begins with the formation of the benzyloxyphenyl unit. This can be achieved through the benzylation of a hydroxybenzene derivative.

Thiazole Synthesis: The thiazolyl moiety is often synthesized through the condensation of appropriate α-halo ketones with thiourea, followed by functionalization with chlorophenyl groups.

Triazole Formation: The triazole ring is usually created via a click reaction involving azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods: Scaling up this synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yield and purity. Techniques like continuous flow reactors might be employed for efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation, particularly at the benzylic position, potentially forming benzyloxyphenyl ketones or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, modifying their functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃.

Reduction: H₂/Pd, LiAlH₄.

Substitution: Halogens, sulfonyl chlorides.

Major Products:

Oxidation Products: Benzyloxybenzophenone, Benzyloxybenzoic acid.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in organic synthesis, particularly in creating complex molecular architectures. Biology: Investigated for its potential as a molecular probe or bioactive agent. Medicine: Evaluated for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent. Industry: Involved in the development of advanced materials, such as in polymer science or as a component in specialty chemicals.

Mécanisme D'action

Unique Structural Features:

Benzyloxyphenyl Group: Enhances lipophilicity and membrane permeability.

Chlorophenyl-thiazolyl Moiety: Contributes to biological activity and specificity.

Triazolyl-amine Core: Provides stability and potential for diverse functionalization.

Comparaison Avec Des Composés Similaires

4-(4-Chlorophenyl)-2-phenylthiazole

1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole

1-(4-Benzyloxyphenyl)-1H-1,2,3-triazole

This compound’s unique combination of functional groups and its chemical versatility set it apart from other compounds. Its applications in various fields demonstrate its significance and potential for future research and development.

Activité Biologique

The compound 1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring fused with thiazole and phenyl groups. The molecular formula is C19H17ClN4O, with a molecular weight of 356.82 g/mol. The presence of the benzyloxy group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with azoles in the presence of base catalysts. The following general synthetic route is often employed:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the condensation of a thioketone with an appropriate amine under reflux conditions.

- Triazole Formation : The triazole moiety is formed via a click reaction between azides and alkynes.

- Final Coupling : The final compound is obtained by coupling the thiazole and triazole intermediates.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 29.36 ± 3.20 |

| MCF-7 (breast cancer) | 41.98 ± 2.23 |

| PC-3 (prostate cancer) | >50 |

| HCT-15 (colon cancer) | 35.09 ± 2.36 |

These results indicate that the compound is particularly effective against cervical and colon cancer cell lines, suggesting a mechanism that may involve inducing apoptosis or disrupting cellular proliferation pathways .

The compound's mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to enhance the expression of estrogen-related receptor gamma (ERRγ), which plays a crucial role in metabolic regulation and adipocyte differentiation . This suggests potential applications in treating obesity-related disorders alongside its anticancer properties.

Antimicrobial and Antioxidant Activities

In addition to anticancer effects, some derivatives of this compound have been evaluated for antimicrobial activity against various pathogens. Studies indicate that certain modifications to the structure can enhance these properties significantly . Furthermore, antioxidant assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential.

Case Studies

A notable case study involved testing a series of related triazole compounds for their effects on human cancer cell lines using CCK-8 assays. The results indicated that structural variations significantly impacted biological activity, highlighting the importance of specific substituents in enhancing efficacy .

Propriétés

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5OS/c25-18-8-4-7-17(13-18)21-15-32-24(27-21)22-23(26)30(29-28-22)19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13,15H,14,26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAHRTFSNZMEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.